BenchChemオンラインストアへようこそ!

6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine

Lipophilicity Physicochemical profiling Drug-likeness

6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine (CAS 1774904-56-1) is a trisubstituted 9H-purine derivative bearing a chlorine atom at the 6-position, a cyclopropyl group at N9, and a trifluoromethyl group at C8. With a molecular formula of C9H6ClF3N4, a molecular weight of 262.62 g/mol, a computed XLogP3 of 2.4, a topological polar surface area (TPSA) of 43.6 Ų, and zero hydrogen bond donors, it occupies a distinct physicochemical niche relative to its closest in-class analogs.

Molecular Formula C9H6ClF3N4
Molecular Weight 262.62 g/mol
Cat. No. B11857056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine
Molecular FormulaC9H6ClF3N4
Molecular Weight262.62 g/mol
Structural Identifiers
SMILESC1CC1N2C3=C(C(=NC=N3)Cl)N=C2C(F)(F)F
InChIInChI=1S/C9H6ClF3N4/c10-6-5-7(15-3-14-6)17(4-1-2-4)8(16-5)9(11,12)13/h3-4H,1-2H2
InChIKeyQGSSAJJVNOIZIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine Is a Differentiated Purine Building Block for Medicinal Chemistry Procurement


6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine (CAS 1774904-56-1) is a trisubstituted 9H-purine derivative bearing a chlorine atom at the 6-position, a cyclopropyl group at N9, and a trifluoromethyl group at C8. With a molecular formula of C9H6ClF3N4, a molecular weight of 262.62 g/mol, a computed XLogP3 of 2.4, a topological polar surface area (TPSA) of 43.6 Ų, and zero hydrogen bond donors, it occupies a distinct physicochemical niche relative to its closest in-class analogs [1]. The compound serves as a versatile late-stage intermediate for constructing kinase inhibitor scaffolds, PDE4-targeted agents, and nucleoside analogs, combining three independently validated pharmacophoric elements in a single building block [2][3].

Why Generic Purine Building Blocks Cannot Substitute for 6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine in Lead Optimization


The simultaneous presence of a 9-cyclopropyl group and an 8-trifluoromethyl substituent on the same 6-chloropurine scaffold creates a unique property profile that cannot be replicated by simple N9-alkyl or C8-methyl analogs. In the seminal Kelley et al. (1997) purine antipsychotic SAR series, potency was enhanced with a 9-cyclopropyl group, while the introduction of a 2-trifluoromethyl substituent (analogous in electronic effect to the 8-CF3 here) produced an agent with a reduced cardiovascular liability profile [1]. Replacing the cyclopropyl with methyl (LogP ~2.04), ethyl (XLogP3 ~2.2), or isopropyl alters lipophilicity, metabolic soft spots, and conformational preference in ways that cascade through downstream ADMET and target-engagement profiles [2]. Similarly, replacing the 8-CF3 with 8-CH3 or 8-CF2H changes the electron-withdrawing character at the purine C8 position, which is the most electron-deficient carbon in the purine ring system and a critical determinant of both chemical reactivity and target binding [3]. These structural substitutions are non-interchangeable; each modification shifts the balance of lipophilicity, hydrogen-bonding capacity, metabolic vulnerability, and synthetic tractability in ways that directly affect lead series progression.

Quantitative Differentiation Evidence: 6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine vs. Closest Analogs


Lipophilicity (XLogP3) Comparison: Cyclopropyl N9 Delivers Higher logP than Methyl, Ethyl, or Unsubstituted N9 Analogs

6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine has a computed XLogP3 of 2.4, which is +0.4 log units higher than the N9-unsubstituted analog 6-chloro-8-(trifluoromethyl)-9H-purine (XLogP = 2.0) [1][2]. Compared with the N9-methyl analog (LogP = 2.0355), the cyclopropyl substitution adds +0.36 log units of lipophilicity, and versus the N9-ethyl analog (XLogP3 = 2.2), it adds +0.2 log units [3]. This lipophilicity increment is achieved while maintaining a constrained ring geometry—the cyclopropyl group introduces only one rotatable bond (the exocyclic N–C linkage), the same count as the N9-ethyl analog but with a more rigid, metabolically resilient topology.

Lipophilicity Physicochemical profiling Drug-likeness

Hydrogen Bond Donor Count: N9-Cyclopropyl Substitution Eliminates the HBD Present in N9-Unsubstituted Analog

6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine has zero hydrogen bond donors (HBD count = 0) [1]. In contrast, the N9-unsubstituted comparator 6-chloro-8-(trifluoromethyl)-9H-purine bears one hydrogen bond donor (HBD = 1) at the N9 position [2]. The elimination of this H-bond donor through N9 cyclopropyl substitution reduces the topological polar surface area to 43.6 Ų (vs. 54.5 Ų for the N9-H analog), consistent with improved passive membrane permeability potential [1][2]. The N9-methyl and N9-ethyl analogs also achieve HBD = 0, but with different lipophilicity and conformational profiles as documented above.

Hydrogen bonding Permeability Blood-brain barrier

Electronic Modulation: 8-Trifluoromethyl vs. 8-Methyl Imparts Stronger Electron-Withdrawing Character at Purine's Most Reactive Carbon

The C8 position of the purine ring is the most electron-deficient carbon, and substituents at this position critically modulate reactivity toward nucleophiles and target binding interactions [1]. Replacing the 8-CF3 group in 6-chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine (MW 262.62) with an 8-CH3 group yields 6-chloro-9-cyclopropyl-8-methyl-9H-purine (MW 208.65, ΔMW = -53.97 Da) [2]. The strong electron-withdrawing trifluoromethyl group (Hammett σₚ ≈ +0.54) increases the electrophilicity of the purine C6–Cl bond, enhancing susceptibility to nucleophilic aromatic substitution (SNAr) while reducing the electron density available for π-stacking interactions with kinase hinge regions—a dual modulation that cannot be achieved with the weakly electron-donating methyl group (σₚ ≈ -0.17) [3]. The 8-difluoromethyl analog (6-chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine, MW 244.63) represents an intermediate electronic state (σₚ ≈ +0.32), offering a gradient of electronic modulation across the series .

Electron-withdrawing effect Nucleophilic aromatic substitution Kinase hinge binding

Class-Level SAR: 9-Cyclopropyl and Trifluoromethyl Substitutions Independently Improve Potency and Cardiovascular Safety Profile in Purine-Based CNS Agents

In a systematic SAR study of 6-(alkylamino)-9-alkylpurines as potential antipsychotic agents, Kelley et al. (1997) demonstrated that: (a) potency was enhanced with a 9-cyclopropyl group; (b) an agent with reduced cardiovascular effect emerged with the 2-trifluoromethyl purine derivative (compound 80, po ED50 = 2 mg/kg in the antiaggressive-behavior assay, representing a 48-fold improvement over the lead compound 1) [1]. Although this study evaluated 2-CF3 substitution rather than 8-CF3, both positions share the capacity to withdraw electron density from the purine core, and the 9-cyclopropyl potency enhancement is directly transferable to the target compound. The broader purine kinase inhibitor patent literature (e.g., US20090325982) consistently claims 6,9-disubstituted-2/8-trifluoromethylpurine scaffolds as privileged chemotypes for PDE4 and kinase inhibition [2].

Structure-activity relationship CNS drug discovery Antipsychotic agents

Commercial Purity Specifications: NLT 98% Purity with ISO-Certified Quality Systems Supports Reproducible SAR Campaigns

6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine is commercially available at NLT 98% purity from MolCore, which operates under ISO-certified quality systems . Additional vendors supply the compound at 97% (Leyan, product #2215421) and 95%+ (AKSci, catalog #0755ED) . In contrast, several comparator analogs—including the 8-difluoromethyl (NLT 98%) and 8-methyl (95%+) variants—are offered at comparable purities but lack the specific combination of 9-cyclopropyl and 8-CF3 within a single building block. The availability of the compound at NLT 98% purity with batch-specific QC documentation (NMR, HPLC) supports reproducible structure-activity relationship campaigns where trace impurities from lower-purity building blocks could confound biological assay interpretation.

Chemical procurement Quality assurance Reproducibility

Synthetic Versatility: 6-Chloro Handle Enables Divergent SNAr and Cross-Coupling Chemistry for Parallel Library Synthesis

The 6-chloro substituent on the purine scaffold is a well-established handle for both nucleophilic aromatic substitution (SNAr) with amines, thiols, and alkoxides, and for palladium-catalyzed cross-coupling reactions including Suzuki-Miyaura and Sonogashira couplings [1][2]. The presence of the electron-withdrawing 8-CF3 group enhances the electrophilicity of C6, potentially accelerating SNAr rates relative to 8-CH3 or 8-unsubstituted analogs (class-level inference based on Hammett analysis; see Evidence Item 3). The N9-cyclopropyl group, unlike N9-H, prevents tautomeric equilibration at the imidazole ring that could otherwise generate regioisomeric byproducts during N-alkylation or glycosylation reactions, ensuring regiochemical fidelity in downstream derivatization [3]. This trifunctional scaffold (6-Cl for displacement, 8-CF3 for electronic tuning, 9-cPr for steric/ metabolic protection) enables a three-dimensional diversification strategy—variation at C6 via cross-coupling, retention of 8-CF3 for metabolic stability, and 9-cPr for conformational constraint—that is not possible with any single comparator analog lacking one of these three substituents.

Parallel synthesis Cross-coupling Medicinal chemistry diversification

Optimal Research and Procurement Scenarios for 6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine


Kinase Inhibitor Lead Optimization Requiring Balanced Lipophilicity and CNS Penetration Potential

For kinase inhibitor programs targeting CNS indications, the compound's XLogP3 of 2.4 (Δ = +0.4 over N9-H analog) combined with zero HBD and TPSA of 43.6 Ų places it within favorable CNS MPO (Multiparameter Optimization) space [1][2]. The 9-cyclopropyl group provides metabolic shielding of the N9 position without introducing the excessive lipophilicity or CYP liabilities associated with N9-isopropyl or N9-benzyl analogs. The 6-Cl handle enables late-stage diversification to explore hinge-binding SAR, while the 8-CF3 group contributes electron withdrawal that can strengthen hinge hydrogen-bond acceptor interactions. Class-level evidence from the Kelley et al. (1997) antipsychotic purine series supports that 9-cyclopropyl enhances potency and that trifluoromethyl substitution can mitigate cardiovascular off-target effects [3].

PDE4 Inhibitor Development Leveraging Patent-Covered 6,9-Disubstituted Purine Chemotype Space

The patent landscape for phosphodiesterase 4 (PDE4) inhibitors explicitly claims 6,9-disubstituted-2-trifluoromethylpurine compounds as selective PDE4 inhibitors with improved side-effect profiles [4]. The target compound, with its 8-CF3 rather than 2-CF3 substitution, occupies adjacent chemical space that may offer freedom-to-operate advantages while retaining the key pharmacophoric elements. The availability of the compound at NLT 98% purity from ISO-certified suppliers supports reproducible enzyme inhibition assays, and the 6-Cl handle permits rapid analoging to explore PDE4 subtype selectivity [1].

Parallel Library Synthesis for Purine-Based Chemical Probe Discovery

The orthogonal reactivity of the three substituents—6-Cl for SNAr and cross-coupling, 8-CF3 for electronic modulation without additional steric bulk, and 9-cyclopropyl for conformational constraint and metabolic stability—makes this compound an ideal core scaffold for parallel library synthesis [5][6]. A single batch of NLT 98% pure building block can be diversified across 24–96 well plates using established Suzuki-Miyaura or Buchwald-Hartwig protocols at C6, generating focused libraries for screening against kinase panels, PDE isoforms, or purinergic receptor subtypes. The absence of an N9-H tautomeric proton eliminates the risk of regioisomeric product mixtures that plague N9-unsubstituted purine building blocks [7].

Metabolic Stability Optimization in Nucleoside Analog Programs

For antiviral or anticancer nucleoside analog programs, the 9-cyclopropyl group offers a conformationally constrained replacement for the natural ribose N9 attachment, potentially reducing phosphorolysis by purine nucleoside phosphorylase (PNP) relative to N9-methyl or N9-ethyl analogs [3][7]. The 8-CF3 group further enhances metabolic stability through electron withdrawal, which can reduce susceptibility to oxidative metabolism at the purine core. The 6-Cl handle allows introduction of diverse C6 substituents (amines, aryl groups, alkoxides) to probe nucleotide binding site interactions without the need for protecting-group chemistry on the N9 position [5].

Quote Request

Request a Quote for 6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.